Glycolytic Inhibition Potency: 2-CG Exhibits Intermediate ID₅₀ of 6 mM vs. 1 mM for 2-FG in Hypoxic Tumor Cells
In a direct comparative study of halogenated D-glucose analogs, 2-chloro-2-deoxy-D-glucose (2-CG) demonstrated an intermediate potency in inhibiting glycolysis under hypoxic conditions. The inhibition of lactate production, a direct measure of glycolytic flux, was quantified [1]. This intermediate value positions 2-CG as a less potent but potentially more selective or manageable inhibitor than 2-FG, offering a distinct pharmacological window for research applications where complete ablation of glycolysis is undesirable.
| Evidence Dimension | Glycolytic Inhibition (Lactate Production) |
|---|---|
| Target Compound Data | ID₅₀ = 6 mM |
| Comparator Or Baseline | 2-Fluoro-2-deoxy-D-glucose (2-FG) ID₅₀ = 1 mM; 2-Bromo-2-deoxy-D-glucose (2-BG) ID₅₀ > 6 mM |
| Quantified Difference | 6-fold lower potency vs. 2-FG; higher potency vs. 2-BG |
| Conditions | Hypoxic tumor cells (in vitro) |
Why This Matters
For researchers designing dose-response studies or evaluating glycolytic inhibitors, this 6-fold difference in ID₅₀ is critical for selecting the appropriate analog to achieve a desired level of metabolic inhibition without off-target toxicity.
- [1] Lampidis TJ, Kurtoglu M, Maher JC, Liu H, Krishan A, Sheft V, Szymanski S, Fokt I, Rudnicki WR, Ginalski K, Lesyng B, Priebe W. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing 'hypoxic tumor cells'. Cancer Chemother Pharmacol. 2006 Dec;58(6):725-34. View Source
